BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vivo Efficacy of DDO-8958: A Preclinical
Assessment in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DDO-8958

Cat. No.: B15570812

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DDO-8958 is a potent and orally bioavailable selective inhibitor of the first bromodomain (BD1)
of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] This selectivity is
designed to mitigate on-target toxicities associated with pan-BET inhibition. Preclinical studies
have demonstrated the in vivo antitumor activity of DDO-8958, particularly in pancreatic cancer
models. This document provides a comprehensive overview of the in vivo efficacy,
pharmacokinetics, and mechanism of action of DDO-8958, based on available preclinical data.
The findings highlight a therapeutic strategy involving the combined targeting of BD1-induced
epigenetic reprogramming and cellular metabolic pathways.[1][2][5]

Core Mechanism of Action: Targeting Epigenetic
and Metabolic Pathways

DDO-8958 exerts its anticancer effects by selectively binding to the BD1 of BET proteins,
particularly BRD4, with high affinity (Kd of 5.6 nM for BRD4 BD1).[1][5] This selective inhibition
disrupts the reading of acetylated histones, leading to altered expression of key oncogenes and
a significant impact on cellular metabolic pathways.[1][2][5] In pancreatic cancer cells (MIA
PaCa-2), DDO-8958 has been shown to extensively influence metabolic reprogramming, with a
pronounced inhibitory effect on oxidative phosphorylation (OXPHOS) and the tricarboxylic acid
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(TCA) cycle.[1][2] This metabolic disruption forms the basis for a synergistic therapeutic
approach when combined with glycolysis inhibitors.

Below is a diagram illustrating the proposed signaling pathway affected by DDO-8958.
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Caption: Signaling pathway of DDO-8958 and its combination with 2-DG.
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In Vivo Efficacy in a Pancreatic Cancer Xenograft

Model

The antitumor effects of DDO-8958 have been evaluated in a MIA PaCa-2 human pancreatic

cancer xenograft model. The studies assessed DDO-8958 both as a monotherapy and in

combination with the glycolysis inhibitor 2-Deoxy-d-glucose (2-DG).

Summary of In Vivo Efficacy Data

The following table summarizes the key findings from the in vivo efficacy study.

Treatment Group

Dosage & Regimen

Tumor Growth
Inhibition (TGI)

Key Outcomes

Vehicle Control

N/A

N/A

Uninhibited tumor

growth.
Decelerated tumor
DDO-8958 80 mg/kg, p.o., g.d. Moderate growth compared to
vehicle.[2]
DG 80 mark 4 Slight Minimal antitumor
- m , p.0., q.d. [
99 P04 J effect observed.[2]
Markedly augmented
tumor growth
80 mg/kg each, p.o., o o
DDO0-8958 + 2-DG q Significant inhibition compared to
a-¢ monotherapies.[1][2]
[5]
o ) ) Strong positive control
Gemcitabine (Control) 30 mg/kg, i.p., b.i.w. 92.9%

for tumor inhibition.[2]

Pharmacokinetic Profile of DDO-8958

Pharmacokinetic studies in male ICR mice revealed that DDO-8958 is orally bioavailable.
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Parameter Value

Animal Model Dosing

10 mg/kg (p.o.) vs. 2

Oral Bioavailability (F)  42.2% Male ICR Mice ]
mg/kg (i.v.)
Half-life (t1/2) - i.v. 2.61 hours Male ICR Mice 2 mg/kg (i.v.)
Plasma Protein
81.9% Mouse N/A

Binding (Mouse)

Experimental Protocols

In Vivo Xenograft Study Workflow

The following diagram outlines the workflow for the MIA PaCa-2 xenograft efficacy study.
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Study Setup
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Caption: Experimental workflow for the DDO-8958 in vivo efficacy study.
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Detailed Methodologies

Animal Model: Male ICR mice were used for pharmacokinetic and toxicity studies. Nude
mice were used for the MIA PaCa-2 xenograft efficacy study.

Cell Line: The human pancreatic cancer cell line MIA PaCa-2 was used for establishing
tumors.

Drug Administration:
o DDO-8958 and 2-DG were administered orally (p.0.) once daily (g.d.).[2]
o Gemcitabine was administered intraperitoneally (i.p.) twice weekly (b.i.w.).[2]

Efficacy Assessment: Tumor volumes were measured regularly throughout the 28-day study.
At the end of the study, mice were euthanized, and tumors were excised and weighed.[2]

Pharmacokinetic Analysis: Plasma concentrations of DDO-8958 were measured at various
time points following intravenous (2 mg/kg) and oral (10 mg/kg) administration to determine
key PK parameters.[2]

Toxicology Assessment: A subacute toxicity study was conducted by administering DDO-
8958 orally at 500 mg/kg daily for 14 consecutive days to ICR mice. Body weight was
monitored, and histopathological analysis of major organs was performed at the end of the
study.[2] No significant mortality, weight loss, or tissue damage was observed.[2]

Biomarker and Metabolic Analysis: Tumor tissues from the efficacy study were analyzed for
the NAD+/NADH ratio to confirm the metabolic impact of the treatments.
Immunohistochemical analysis was also performed to assess changes in protein expression.

[2]

Conclusion and Future Directions

DDO-8958 demonstrates promising antitumor activity in a preclinical model of pancreatic

cancer, both as a monotherapy and, more significantly, in combination with the glycolysis

inhibitor 2-DG.[1][2][5] Its oral bioavailability and favorable safety profile at therapeutic doses

further support its potential for clinical development.[2] The mechanism of action, involving the
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dual targeting of epigenetic regulation and oxidative phosphorylation, represents a rational and
effective strategy for treating cancers with metabolic vulnerabilities. Further investigation in
other cancer models and in combination with other therapeutic agents is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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